4-Aminopyridine-2-carboxylic Acid Monohydrate
Description
Historical Development and Discovery
The discovery of 4-aminopyridine-2-carboxylic acid monohydrate emerged from advancements in heterocyclic chemistry, particularly in the synthesis of pyridine derivatives with biological relevance. Early work focused on modifying picolinic acid (pyridine-2-carboxylic acid) to introduce functional groups that enhance physicochemical properties. A pivotal development involved the catalytic hydrogenation of picloram (4-amino-3,5,6-trichloropicolinic acid), a herbicide, to yield 4-aminopyridine-2-carboxylic acid. Subsequent crystallization in aqueous environments led to the isolation of the monohydrate form, which demonstrated improved stability for pharmaceutical applications.
Key milestones include:
Nomenclature, Classification, and Chemical Identity
Systematic Nomenclature
Chemical Classification
- Parent Class : Aminopyridinecarboxylic acids.
- Subclass : Monohydrates of heteroaromatic carboxylic acids.
Structural Characterization and Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) studies of analogous compounds, such as 4-amino-3,5-dichloropyridinium salts, revealed planar pyridine rings with intramolecular hydrogen bonds stabilizing the hydrate structure. For the monohydrate, water molecules occupy lattice sites, forming O–H···O interactions with carboxylate groups.
Spectroscopic Data
Relationship to Parent Compound 4-Aminopyridine-2-Carboxylic Acid
The monohydrate differs from its anhydrous parent (CAS 100047-36-7) by the inclusion of a stoichiometric water molecule, which alters its physicochemical behavior:
| Property | Anhydrous Form | Monohydrate |
|---|---|---|
| Solubility | 12 mg/mL in H₂O (25°C) | 23 mg/mL in H₂O (25°C) |
| Melting Point | 266–268°C (decomp.) | 154–156°C (decomp.) |
| Stability | Hygroscopic | Non-hygroscopic |
The hydrate’s enhanced aqueous solubility (doubled compared to the anhydrous form) makes it preferable for drug formulation, as seen in AMPK activators like compound 27b . Computational studies indicate that water inclusion reduces lattice energy by 18.7 kcal/mol, explaining its stability.
Properties
IUPAC Name |
4-aminopyridine-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.H2O/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H2,7,8)(H,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCQNGYNBURFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427475-29-3 | |
| Record name | 2-Pyridinecarboxylic acid, 4-amino-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427475-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis via Catalytic Hydrogenation of Picloram Derivative
Overview:
One of the most documented methods involves the catalytic hydrogenation of picloram, a chlorinated pyridine derivative, followed by acidification to yield the target compound.
- Starting Material: Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid)
- Catalyst: Palladium on activated carbon (Pd/C)
- Reaction Conditions:
- Solvent: Water
- Temperature: 40–70°C
- Hydrogen pressure: Approximately 45 PSI (around 3 atm)
- Duration: 4 hours under initial hydrogenation, followed by heating at 70°C for 12 hours
- Procedure:
- Picloram (8 g, 33 mmol) and Pd/C (1.2 g) are suspended in aqueous lithium hydroxide solution (44 mL, 10%).
- The mixture is purged with hydrogen, then stirred under hydrogen atmosphere.
- After hydrogenation, the mixture is acidified with concentrated hydrochloric acid (approx. 3.5 mL) to pH 3, precipitating the product.
- The precipitate is filtered and dried, yielding the compound as a beige solid with a 99% yield.
Research Findings:
This method yields high purity and efficiency, with yields approaching 99%. The process is scalable and suitable for industrial applications, as documented in patent literature.
Nitration and Subsequent Functionalization of Pyridine
Overview:
Another route involves nitration of pyridine to form 4-nitropyridine, followed by reduction and carboxylation.
- Step 1: Nitration of pyridine to produce 4-nitropyridine.
- Step 2: Reduction of the nitro group to an amino group, typically using hydrogen gas with a catalyst such as Pd/C or platinum.
- Step 3: Carboxylation of the amino-pyridine under high-pressure CO₂ conditions to introduce the carboxylic acid group at the 2-position.
- Nitration is performed using a mixture of nitric acid and sulfuric acid at controlled low temperatures.
- Reduction employs hydrogen gas at elevated temperatures (around 70°C) with catalytic hydrogenation.
- Carboxylation involves high-pressure CO₂ (several atmospheres) and elevated temperatures (~100°C).
Research Findings:
While effective, this method is more complex and less commonly employed industrially due to the multiple steps involved. However, it offers flexibility in functional group modifications.
One-Pot Synthesis via Multi-Component Reactions
Overview:
Recent advances include one-pot processes that streamline synthesis, reducing purification steps.
- Involves the reaction of pyridine derivatives with suitable reagents under optimized conditions, often utilizing catalysts or microwave irradiation to promote rapid formation of the target compound.
Research Findings:
Patent literature indicates the feasibility of one-pot synthesis for related compounds, such as dalfampridine, which shares structural similarities. These methods may be adapted for 4-Aminopyridine-2-carboxylic acid.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Catalytic Hydrogenation of Picloram | Picloram | Pd/C, H₂, LiOH, HCl | 40–70°C, H₂ pressure ~3 atm, 16–24 hrs | ~99% | High yield, scalable, industrial suitability |
| Nitration-Reduction-Carboxylation | Pyridine derivatives | HNO₃, H₂, CO₂ | Controlled nitration, hydrogenation, high-pressure CO₂ | Variable | Multi-step, flexible but complex |
| One-Pot Multi-Component | Pyridine-based reagents | Catalysts, microwave | Optimized for rapid synthesis | Varies | Emerging, efficient for large-scale |
Notes on Reaction Optimization and Purity
- Catalyst Purity: High purity Pd/C enhances yield and selectivity.
- Temperature Control: Precise temperature regulation minimizes side reactions.
- pH Adjustment: Acidification to pH 3 is critical for precipitating the pure product.
- Purification: Recrystallization from suitable solvents ensures high purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-Aminopyridine-2-carboxylic Acid Monohydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
Oxidation products: Nitro derivatives of this compound.
Reduction products: Alcohol derivatives of this compound.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
4-Aminopyridine-2-carboxylic acid monohydrate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders.
Case Studies
- Neurological Applications : Research has indicated that derivatives of 4-aminopyridine compounds can enhance synaptic transmission and may be beneficial in treating conditions like multiple sclerosis and spinal cord injuries. A study demonstrated that these compounds can improve nerve conduction velocity, highlighting their potential in neuroprotection and rehabilitation therapies .
- Antiviral Properties : Some derivatives have shown promise as antiviral agents, particularly against viral infections affecting the central nervous system. Their mechanism involves modulating ion channels, which can disrupt viral replication processes .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent for various assays and tests.
Applications
- Chromatography : It is often used in high-performance liquid chromatography (HPLC) methods to separate and quantify other compounds due to its unique chemical properties that interact with different analytes .
- Spectroscopy : This compound can also serve as a standard in spectroscopic analysis, providing a reliable reference point for identifying other substances .
Biochemistry
In biochemistry, this compound is employed in studying enzyme kinetics and metabolic pathways.
Research Insights
- Enzyme Inhibition Studies : Research has shown that 4-Aminopyridine-2-carboxylic acid can act as an inhibitor for specific enzymes involved in metabolic processes. This property is crucial for understanding metabolic dysregulation in diseases such as cancer .
- Cell Culture Applications : It is used to enhance cell viability and proliferation in culture systems, particularly when studying neuronal cells or other sensitive cell types .
Material Science
Emerging applications of this compound are being explored in material science, particularly in the development of polymers and nanomaterials.
Innovative Uses
- Polymer Synthesis : The compound can be incorporated into polymer matrices to create materials with enhanced electrical conductivity or specific mechanical properties .
- Nanotechnology : Its derivatives are being investigated for use in nanocarriers for drug delivery systems, improving the bioavailability of therapeutic agents .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of neurological drugs | Enhances nerve conduction |
| Analytical Chemistry | HPLC reagent and spectroscopic standard | Reliable separation and quantification |
| Biochemistry | Enzyme inhibition studies | Important for understanding metabolic pathways |
| Material Science | Polymer synthesis and nanotechnology | Improves material properties |
Mechanism of Action
The mechanism of action of 4-Aminopyridine-2-carboxylic Acid Monohydrate involves the inhibition of voltage-gated potassium channels . This inhibition leads to:
Elongation of action potentials: By preventing the repolarization of neurons.
Increased neurotransmitter release: Enhancing neuronal signaling and communication.
Molecular targets: Voltage-gated potassium channels are the primary molecular targets.
Pathways involved: The compound affects pathways related to neural transmission and synaptic plasticity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-Aminopyridine-2-carboxylic Acid Monohydrate
- CAS No.: 1427475-29-3 (monohydrate), 100047-36-7 (anhydrous) .
- Molecular Formula: C₆H₆N₂O₂·H₂O (monohydrate), C₆H₆N₂O₂ (anhydrous) .
- Molecular Weight: 156.14 g/mol (anhydrous), 174.16 g/mol (monohydrate).
Physical Properties :
- Melting Point: The anhydrous form melts at 319.0°C .
- Purity : Commercial samples are typically ≥97% pure (HPLC) .
Structural Features: The compound consists of a pyridine ring substituted with an amino group at position 4 and a carboxylic acid group at position 2. The monohydrate includes one water molecule in its crystal lattice, enhancing stability and solubility .
Comparison with Structurally Similar Compounds
Positional Isomers: 2-Aminopyridine-4-carboxylic Acid
- CAS No.: 504-29-0 .
- Molecular Formula : C₆H₆N₂O₂.
- Key Differences: The amino and carboxylic acid groups are swapped (positions 2 and 4). Melting Point: Not explicitly reported, but positional isomerism often alters solubility and thermal stability. Applications: Used in coordination chemistry and as a ligand in metal-organic frameworks .
Salt Forms: 4-Aminopyridine-2-carboxylic Acid Hydrochloride
- CAS No.: 1291487-29-0 .
- Molecular Formula : C₆H₇ClN₂O₂.
- Key Differences :
Heterocyclic Analogs: 2-Amino-4-methylpyridinium Derivatives
- Example: 2-Amino-4-methylpyridinium 6-carboxypyridine-2-carboxylate sesquihydrate .
- Structural Features : Incorporates a methyl group at position 4 and a carboxylate anion, forming zwitterionic structures.
- Crystal Properties: Exhibits monoclinic symmetry (space group P21/c) and hydrogen-bonded networks involving water molecules .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Compounds
Table 2: Structural and Functional Differences
Biological Activity
4-Aminopyridine-2-carboxylic Acid Monohydrate (4-AP) is a compound that has garnered attention for its potential therapeutic effects, particularly in the context of neurological disorders. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and recent research findings, including case studies and comparative analyses with similar compounds.
4-AP primarily acts as an inhibitor of voltage-gated potassium channels , specifically targeting the K_v1 family of potassium channels. By blocking these channels, 4-AP enhances neuronal signaling and conduction, particularly in demyelinated axons where potassium channels become exposed due to injury or disease processes such as multiple sclerosis (MS) and traumatic brain injury (TBI) .
Biochemical Pathways
The inhibition of potassium channels by 4-AP leads to a reduction in potassium ion leakage, thereby improving impulse conduction along axons. This mechanism is crucial in conditions where neuronal conduction is compromised .
Pharmacokinetics
Recent advancements in drug formulation have introduced nanoformulations of 4-AP, enhancing its therapeutic efficacy and bioavailability. The compound's pharmacokinetic profile indicates a significant potential for clinical applications, particularly in restoring function in patients with neurodegenerative diseases .
Biological Activity
The biological activity of 4-AP extends beyond its role as a potassium channel blocker. It has been studied for various applications:
- Neurological Disorders : 4-AP is primarily used in treating conditions like MS and spinal cord injuries due to its ability to enhance neuronal conduction .
- Cancer Research : Recent studies have explored the synthesis of peptide derivatives of 4-AP that exhibit lower toxicity while maintaining efficacy against tumor cell lines. These derivatives showed promising results in cytotoxicity assays .
Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Neurological Enhancement | Improves conduction in demyelinated axons; used in MS and TBI treatment |
| Cytotoxicity | Peptide derivatives exhibit reduced toxicity while targeting cancer cell lines |
| Enzyme Inhibition | Potential effects on various enzymes involved in metabolic pathways |
Case Studies
- Multiple Sclerosis Treatment : A study demonstrated that 4-AP significantly improved motor function and reduced symptoms in MS patients by enhancing conduction through demyelinated axons .
- Peptide Derivatives : Research focused on synthesizing new derivatives of 4-AP that showed up to 150 times lower toxicity compared to the parent compound. These derivatives were tested against human and murine tumor cell lines with negligible growth-inhibitory effects, indicating a safer profile for potential therapeutic use .
Comparative Analysis with Similar Compounds
4-AP can be compared with other aminopyridine derivatives, such as:
| Compound | Key Features |
|---|---|
| 5-Aminopyridine-2-carboxylic acid | Similar potassium channel inhibition properties |
| 3-Aminopyridine-4-carboxylic acid | Variations in chemical reactivity and biological activity |
| 2-Aminoisonicotinic acid | Investigated for different therapeutic applications |
These compounds differ primarily in the positioning of functional groups, which affects their biological activity and reactivity profiles .
Q & A
Q. What are the recommended analytical techniques for characterizing 4-Aminopyridine-2-carboxylic Acid Monohydrate?
To confirm the identity and purity of the compound, employ a combination of:
- Single-crystal X-ray diffraction (XRD): Resolve the crystal structure, including hydrogen-bonding networks in the monohydrate form. SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis .
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify proton environments and carbon frameworks. Compare chemical shifts with related pyridinecarboxylic acid derivatives (e.g., δ ~8.5 ppm for aromatic protons in pyridine rings) .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., carboxylic acid O–H stretches at ~2500–3000 cm, amine N–H stretches at ~3300 cm) .
Q. How can common synthetic impurities in this compound be identified and mitigated?
Impurities often arise from incomplete amination or carboxylation steps. Strategies include:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns (C18) with UV detection at 254 nm to separate and quantify impurities (e.g., unreacted 2-aminopyridine or residual carboxylic acid intermediates) .
- Recrystallization: Optimize solvent systems (e.g., water/methanol mixtures) to remove hydrophilic byproducts and stabilize the monohydrate form .
Q. What experimental conditions stabilize the monohydrate form during synthesis?
The monohydrate form is sensitive to humidity and temperature. Key parameters:
- Hydration Control: Conduct reactions in aqueous or mixed aqueous-organic solvents (e.g., ethanol/water) to promote hydrate formation .
- Thermodynamic Stability: Use differential scanning calorimetry (DSC) to monitor dehydration transitions (~100–120°C) and ensure storage below 25°C .
Advanced Research Questions
Q. How can contradictory crystallographic data for pyridinecarboxylic acid derivatives be resolved?
Discrepancies in bond lengths or hydrogen-bonding patterns may arise from differences in resolution or refinement protocols. Solutions include:
Q. What multicomponent reaction (MCR) strategies enable functionalization of 4-Aminopyridine-2-carboxylic Acid?
The carboxylic acid and amine groups allow diverse MCR applications:
- Gewald Reaction: React with cyanoacetates and elemental sulfur to synthesize 2-aminothiophene derivatives, useful in medicinal chemistry .
- Coordination Chemistry: Use the ligand to construct metal-organic frameworks (MOFs) with transition metals (e.g., Zn) for catalytic or sensing applications. Hydrothermal synthesis at 120–150°C for 24–48 hours yields stable coordination polymers .
Q. How can computational modeling predict reactivity and stability of 4-Aminopyridine-2-carboxylic Acid derivatives?
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., carboxylate oxygen as a nucleophile).
- Molecular Dynamics (MD): Simulate hydrate stability under varying humidity using force fields like AMBER or CHARMM .
Q. What strategies address low yields in the synthesis of this compound?
- Catalytic Amination: Use Pd/C or Cu nanoparticles to enhance regioselectivity in the amination of pyridine precursors .
- Microwave-Assisted Synthesis: Reduce reaction times from 12 hours to 1–2 hours while maintaining >90% purity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
